![molecular formula C20H18N4O3 B4333429 4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B4333429.png)
4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol
Overview
Description
4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of 4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
Research has shown that this compound exhibits various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the proliferation of cancer cells, and inhibit the replication of viruses. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol in lab experiments is its ability to exhibit multiple biochemical and physiological effects. This makes it a versatile compound that can be used to study various diseases and pathways. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol. One area of research could focus on optimizing its therapeutic potential by further elucidating its mechanism of action. Another area of research could focus on developing derivatives of this compound that exhibit improved efficacy and selectivity. Additionally, research could focus on developing new methods for synthesizing this compound that are more efficient and cost-effective.
Scientific Research Applications
Research on 4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol has focused on its potential as a therapeutic agent for various diseases. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-[3-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-2-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-26-16-8-5-14(11-17(16)27-2)22-20-19(13-3-6-15(25)7-4-13)23-18-12-21-9-10-24(18)20/h3-12,22,25H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINQSBDNUFTFKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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